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Compound of Interest

Compound Name: 8-Dodecyn-1-ol

CAS No.: 41589-71-3

Cat. No.: B13422076 Get Quote

Introduction & Structural Context
Compound Name: 8-Dodecyn-1-ol[1][2][3][4][5][6][7][8][9][10][11]

CAS Number: 41589-71-3[1][3][4][7][8][11]

Molecular Formula: C

H

O[1]

Molecular Weight: 182.31 g/mol [1]

Structural Role: A long-chain fatty alcohol containing an internal alkyne at the C8 position.[1]

It serves as the immediate precursor to (Z)-8-dodecen-1-ol via partial hydrogenation.[1]

Analytical Challenge: The primary challenge is distinguishing the internal alkyne from terminal

alkyne isomers and the subsequent alkene product.[1] Spectroscopic validation relies on the

absence of vinylic protons (

H NMR), the presence of specific propargylic shifts, and characteristic mass spectral
fragmentation.[1]
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Understanding the synthesis aids in identifying potential impurities (e.g., unreacted starting

materials).[1] The standard industrial route involves the alkylation of a 1-pentyne metallo-

derivative with a protected

-haloalcohol.[1]
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Figure 1: Convergent synthesis of 8-Dodecyn-1-ol via alkyne alkylation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (300 MHz, CDCl

)
The proton spectrum is characterized by the absence of vinylic protons (5.3–5.5 ppm) and the

presence of deshielded propargylic methylene groups.[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

3.64
Triplet (

Hz)
2H C1-H

Characteristic

CH

-OH (deshielded

by oxygen).[1]

2.13 Multiplet 4H

C7-H

, C10-H

Propargylic

protons. Key

diagnostic signal.

Shifts from ~1.3

to 2.1 due to the

triple bond

anisotropy.[1]

1.56 Multiplet 2H C2-H
-protons to the

hydroxyl group.

[1]

1.47 Multiplet 4H

C6-H

, C11-H
-protons to the

alkyne.[1]

1.30 – 1.40 Broad Multiplet 6H C3, C4, C5-H
Bulk methylene

chain

(overlapping).[1]

0.96
Triplet (

Hz)
3H C12-H Terminal methyl

group.[1]

Critical Validation Point: Ensure the integration ratio of the propargylic signal (2.13 ppm) to the

hydroxymethyl signal (3.64 ppm) is exactly 2:1. Any deviation suggests incomplete alkylation or

presence of saturated alcohol impurities.[1]

C NMR Data (75 MHz, CDCl
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)
The carbon spectrum confirms the internal nature of the triple bond (shifts at ~80 ppm vs

~68/84 ppm for terminal alkynes).[1]

Shift (

, ppm)
Assignment Note

80.2, 79.8 C8, C9 (Alkyne)

Characteristic internal alkyne

carbons.[1] Absence of peaks

at 130 ppm confirms no alkene

contamination.

63.0
C1 (CH

OH)
Primary alcohol carbon.[1]

32.8 C2 Standard aliphatic chain.

29.0 – 29.4 C3–C5 Bulk methylenes.

22.5 C11
Methylene adjacent to terminal

methyl.

18.7, 18.5 C7, C10

Propargylic carbons. Shielded

relative to bulk alkanes due to

-effect of the triple bond.[1]

13.5
C12 (CH

)
Terminal methyl.[1]

Infrared (IR) Spectroscopy
The IR spectrum is most useful for confirming the alcohol functionality and the absence of

terminal alkyne features.[1]

3300 – 3400 cm

(Broad, Strong): O-H stretching vibration (H-bonded).[1]
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2930, 2855 cm

(Strong): C-H asymmetric and symmetric stretching (alkane chain).[1]

2200 – 2250 cm

(Weak/Absent): C

C stretching.[1]

Note: In internal alkynes like 8-dodecyn-1-ol, the dipole moment change across the

pseudo-symmetric triple bond is minimal, making this band very weak or invisible.[1] Do

not use the absence of this peak to rule out the alkyne.

Absence of 3300 cm

(Sharp): Lack of

C-H stretch confirms the alkyne is internal, not terminal.[1]

Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV).[1]

Molecular Ion (M

):

182 (Often weak or not observed due to rapid dehydration).[1]

Diagnostic Base Peak:

164 (M - 18): Loss of water [M - H

O]

.[1] This is typically the highest mass peak observed clearly.[1]

Fragmentation Pattern:

135, 121, 107, 93: Series of hydrocarbon fragments (C
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H

or similar) characteristic of unsaturated chains.[1]

31: [CH

OH]

(Characteristic of primary alcohols).[1]

55, 67, 81: Characteristic alkenyl/alkynyl fragments.[1]

Experimental Protocol: Sample Preparation
NMR Preparation

Solvent: Use CDCl

(Chloroform-d) containing 0.03% TMS as an internal standard.[1]

Concentration: Dissolve 10–15 mg of 8-Dodecyn-1-ol in 0.6 mL of solvent.

Filtration: If the sample appears cloudy (common with long-chain alcohols due to

aggregation or salts), filter through a small plug of glass wool into the NMR tube.[1]

Acquisition: Run standard 1D proton (16 scans) and carbon (256-512 scans) experiments.

GC-MS Preparation
Derivatization (Optional but Recommended): To improve peak shape and volatility, convert

the alcohol to its trimethylsilyl (TMS) ether using BSTFA + 1% TMCS.[1]

Reaction: R-OH + BSTFA

R-O-Si(Me)

.[1]

Result: The M

shifts to 254, providing a much stronger molecular ion signal for confirmation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 8-Dodecyn-
1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13422076#8-dodecyn-1-ol-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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